Girard's Reagent P-d5 Girard's Reagent P-d5 Girard's reagent P-d5 is intended for use as an internal standard for the quantification of Girard's reagent P by GC- or LC-MS. Girard's reagent P is a cationic hydrazine reagent. It has been used as a derivatization reagent to quantify glycans, oxysterols, and 5-methylcytosine derivatives.

Brand Name: Vulcanchem
CAS No.: 1505505-87-2
VCID: VC0122448
InChI: InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D;
SMILES: C1=CC=[N+](C=C1)CC(=NN)[O-].Cl
Molecular Formula: C7H10ClN3O
Molecular Weight: 192.658

Girard's Reagent P-d5

CAS No.: 1505505-87-2

Cat. No.: VC0122448

Molecular Formula: C7H10ClN3O

Molecular Weight: 192.658

* For research use only. Not for human or veterinary use.

Girard's Reagent P-d5 - 1505505-87-2

Specification

Description Girard's reagent P-d5 is intended for use as an internal standard for the quantification of Girard's reagent P by GC- or LC-MS. Girard's reagent P is a cationic hydrazine reagent. It has been used as a derivatization reagent to quantify glycans, oxysterols, and 5-methylcytosine derivatives.

CAS No. 1505505-87-2
Molecular Formula C7H10ClN3O
Molecular Weight 192.658
IUPAC Name 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)ethanehydrazonate;hydrochloride
Standard InChI InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D;
Standard InChI Key NDXLVXDHVHWYFR-GWVWGMRQSA-N
SMILES C1=CC=[N+](C=C1)CC(=NN)[O-].Cl

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